1-(pent-4-yn-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione
Overview
Description
1-(Pent-4-yn-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione is an organic compound characterized by a pyrrole ring substituted with a pent-4-yn-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(pent-4-yn-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative . This reaction proceeds under mild conditions, often in the presence of a suitable solvent such as toluene, and may require a catalyst to enhance the reaction rate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(Pent-4-yn-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alkanes or alkenes .
Scientific Research Applications
1-(Pent-4-yn-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-(pent-4-yn-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes. For example, it may inhibit specific enzymes involved in metabolic pathways, thereby affecting cell function .
Comparison with Similar Compounds
9-(Pent-4-yn-1-yl)anthracene: This compound shares the pent-4-yn-1-yl group but differs in its core structure, which is an anthracene ring.
N-(Prop-2-yn-1-yl)-o-phenylenediamine: This compound has a similar alkyne group but is based on a phenylenediamine core.
Uniqueness: 1-(Pent-4-yn-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione is unique due to its pyrrole ring structure combined with the pent-4-yn-1-yl group. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry .
Properties
IUPAC Name |
1-pent-4-ynylpyrrole-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-2-3-4-7-10-8(11)5-6-9(10)12/h1,5-6H,3-4,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPVKZBWXHAPHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCN1C(=O)C=CC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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